4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Description
4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system substituted with an ethoxy group and a sulfonamide moiety, which is further connected to an indole derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-28-22-12-13-23(20-10-5-4-9-19(20)22)29(26,27)24-15-14-17-16(2)25-21-11-7-6-8-18(17)21/h4-13,24-25H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVYACAQMQLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Sulfonamide Formation: The naphthalene-1-sulfonyl chloride is reacted with the indole derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.
Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction, where the naphthalene ring is treated with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of primary amines from the sulfonamide group.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biological Studies: Investigated for its role in modulating biological pathways, including those involved in inflammation and immune response.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
Receptor Binding: The indole moiety allows it to bind to certain receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide: Similar structure but lacks the methyl group on the indole ring.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide: Similar but without the ethoxy group.
Uniqueness
The presence of both the ethoxy group and the methyl-substituted indole moiety in 4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
